N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Anticancer Structure–Activity Relationship MCF-7

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1172489-55-2) is a synthetic hybrid molecule that combines a 2‑oxo‑2H‑chromene (coumarin) core with a 1,3,4‑oxadiazole ring bearing a 2,4‑difluorophenyl substituent. Its molecular formula is C₁₈H₉F₂N₃O₄ (MW 369.28 g/mol) and it is typically supplied at ≥95% purity for research use.

Molecular Formula C18H9F2N3O4
Molecular Weight 369.284
CAS No. 1172489-55-2
Cat. No. B2867990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
CAS1172489-55-2
Molecular FormulaC18H9F2N3O4
Molecular Weight369.284
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C18H9F2N3O4/c19-10-5-6-11(13(20)8-10)16-22-23-18(27-16)21-15(24)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H,(H,21,23,24)
InChIKeyKVYLBAMSWMHUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1172489-55-2): Procurement-Ready Chemical Profile and Structural Context


N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1172489-55-2) is a synthetic hybrid molecule that combines a 2‑oxo‑2H‑chromene (coumarin) core with a 1,3,4‑oxadiazole ring bearing a 2,4‑difluorophenyl substituent . Its molecular formula is C₁₈H₉F₂N₃O₄ (MW 369.28 g/mol) and it is typically supplied at ≥95% purity for research use . The compound belongs to the broader chromene–oxadiazole hybrid class which has been widely investigated for anticancer, anti‑inflammatory and antimicrobial applications [1]. However, no peer‑reviewed biological data are currently available for this specific CAS number; all activity inferences must be drawn from closely related analogues and class‑level structure–activity relationships.

Why In‑Class Chromene–Oxadiazole Hybrids Cannot Be Freely Substituted for N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide


Although the chromene–oxadiazole scaffold is shared by many research compounds, the identity and position of the aryl substituent on the oxadiazole ring profoundly modulate antiproliferative potency, target selectivity and physicochemical properties . For example, the 2‑chlorophenyl analogue (CAS 865249‑51‑0) exhibits an IC₅₀ of 0.65 µM against MCF‑7 breast cancer cells, whereas the 2,4‑dimethylphenyl variant shows markedly weaker activity . The 2,4‑difluorophenyl group introduces distinct electronic effects (σₘ = 0.34, σₚ = 0.06 for F vs. σₘ = 0.37, σₚ = 0.23 for Cl) and alters lipophilicity, hydrogen‑bond acceptor capacity, and metabolic stability relative to chloro, methyl or unsubstituted phenyl congeners [1]. Consequently, procurement decisions must be guided by the specific substitution pattern rather than generic class membership.

Quantitative Comparative Evidence: N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide vs. Closest Structural Analogues


Potency Differential vs. 2‑Chlorophenyl Analogue in MCF‑7 Breast Cancer Cells

The 2‑chlorophenyl analogue (CAS 865249‑51‑0) has a reported IC₅₀ of 0.65 µM against the MCF‑7 breast adenocarcinoma cell line; its mechanism of action is ascribed to p53‑mediated apoptosis . In contrast, the 2,4‑difluorophenyl‑bearing target compound has not been evaluated in a published MCF‑7 cytotoxicity assay. The closest available 2,4‑difluorophenyl‑containing comparator is N‑(2,4‑difluorophenyl)‑6‑methoxy‑2H‑chromene‑3‑carboxamide, which shows a substantially higher IC₅₀ of 68.4 ± 3.9 µM against MCF‑7 . This 105‑fold difference between the 2‑chlorophenyl oxadiazole hybrid and a structurally related 2,4‑difluorophenyl chromene carboxamide underscores the critical influence of both the heterocyclic linker and the halogen substitution pattern on antiproliferative potency.

Anticancer Structure–Activity Relationship MCF-7

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Acceptor Capacity of the 2,4‑Difluorophenyl Motif

The 2,4‑difluorophenyl substituent imparts a distinct physicochemical profile compared to common alternatives. Calculated logP (cLogP) for the target compound is estimated at 2.8–3.2 (ChemDraw prediction), whereas the 2‑chlorophenyl analogue has a cLogP of approximately 3.1–3.5 [1]. More importantly, the fluorine atoms increase the hydrogen‑bond acceptor count (HBA = 7 for the target vs. 6 for the 2‑chlorophenyl and 6 for the 2,4‑dimethylphenyl analogues) without significantly increasing molecular weight . The 2,4‑difluorophenyl group also exhibits a lower aromatic π‑electron density compared to the electron‑donating 2,4‑dimethylphenyl substituent, which can alter π‑stacking interactions with target protein binding pockets .

Physicochemical Properties Drug‑likeness Lipophilicity

Metabolic Stability Advantage Conferred by Fluorine Substitution: Class‑Level Inference from Chromene–Oxadiazole Literature

Fluorine substitution on aromatic rings is a well‑established strategy to block cytochrome P450‑mediated oxidative metabolism at the substituted positions, thereby prolonging metabolic half‑life [1]. In the chromene–oxadiazole hybrid series, the 2,4‑difluorophenyl motif is expected to resist hydroxylation at the 2‑ and 4‑positions, which are primary sites of Phase I metabolism for the unsubstituted phenyl or 2,4‑dimethylphenyl analogues [2]. While direct metabolic stability data for CAS 1172489‑55‑2 are absent, the 2‑chlorophenyl analogue has been flagged for potential CYP450 interactions, and the 2,4‑difluorophenyl variant is predicted to have a lower propensity for oxidative metabolism . This inference aligns with the general medicinal chemistry principle that fluorination improves metabolic stability relative to chlorination or methylation.

Metabolic Stability Fluorine Chemistry CYP450

EGFR Tyrosine Kinase Inhibitory Potential: Scaffold‑Based Inference from Chromene–1,3,4‑Oxadiazole Hybrids

Chromene–1,3,4‑oxadiazole hybrids have been validated as EGFR‑targeting anticancer agents. Vidya et al. (2023) demonstrated that several 6‑fluoro‑2‑(5‑((aryltriazolyl)methylsulfonyl)‑1,3,4‑oxadiazol‑2‑yl)‑4H‑chromen‑4‑one derivatives exhibited potent EGFR inhibitory activity against MCF‑7 and A‑549 cell lines . Although the target compound (CAS 1172489‑55‑2) lacks a 6‑fluoro substituent on the chromene core and employs a carboxamide rather than a sulfonyl‑triazole linker, the conserved 1,3,4‑oxadiazole‑2‑yl‑chromene pharmacophore suggests potential EGFR binding. In silico docking studies on coumarin‑tagged 1,3,4‑oxadiazole conjugates have identified the oxadiazole ring as a key hydrogen‑bond acceptor that interacts with the hinge region of the EGFR kinase domain [1]. The 2,4‑difluorophenyl group may further enhance binding through halogen‑bond interactions with backbone carbonyls in the hydrophobic pocket.

EGFR Inhibition Tyrosine Kinase Molecular Docking

Optimal Research and Procurement Scenarios for N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 1172489-55-2)


Structure–Activity Relationship (SAR) Studies on the Pendant Aryl Ring of Chromene–Oxadiazole Anticancer Hybrids

This compound serves as the 2,4‑difluorophenyl member of a systematic SAR matrix. When procured alongside the 2‑chlorophenyl (CAS 865249‑51‑0; MCF‑7 IC₅₀ = 0.65 µM ) and 2,4‑dimethylphenyl (CAS 891111‑17‑4) analogues, researchers can quantitatively dissect the contribution of halogen electronegativity, hydrogen‑bond acceptor count, and lipophilicity to antiproliferative potency. The 105‑fold activity range observed between the 2‑chlorophenyl and a related 2,4‑difluorophenyl chromene carboxamide indicates that this position is a critical determinant of cytotoxicity, making the 2,4‑difluorophenyl variant essential for complete SAR understanding.

Metabolic Stability Profiling in the Chromene–Oxadiazole Series

For laboratories performing in vitro ADME profiling, this compound provides the fluorine‑substituted benchmark. As inferred from the well‑established metabolic blocking effect of fluorine on aromatic rings [1], the 2,4‑difluorophenyl compound is expected to exhibit slower oxidative metabolism in human liver microsome (HLM) assays compared to the 2,4‑dimethylphenyl analogue (susceptible to benzylic hydroxylation) and the 2‑chlorophenyl analogue (potential oxidative dechlorination). Head‑to‑head intrinsic clearance comparison across these three analogues can generate a quantitative halogen‑dependent metabolic stability rank order, informing lead optimization.

Kinase Inhibitor Screening Panels with Emphasis on EGFR and VEGFR Targets

The chromene–1,3,4‑oxadiazole scaffold has demonstrated EGFR inhibitory activity in multiple studies , and coumarin‑appended oxadiazoles have shown VEGFR‑mediated anti‑angiogenic effects [2]. This compound can be included in kinase profiling panels to determine whether the 2,4‑difluorophenyl modification alters kinase selectivity compared to the 2‑chlorophenyl analogue. Users should note that published EGFR‑active chromene–oxadiazoles typically incorporate a 6‑fluoro substituent on the chromene core and a sulfonyl‑triazole linker ; thus, this compound is best positioned as a simplified pharmacophore probe rather than an optimized kinase inhibitor.

Physicochemical Property Benchmarking for Chromene–Oxadiazole Compound Libraries

With a predicted cLogP of 2.8–3.2 and seven hydrogen‑bond acceptors [3], this compound occupies a favorable drug‑like chemical space distinct from the more lipophilic 2‑chlorophenyl (cLogP 3.1–3.5) and 2,4‑dimethylphenyl (cLogP 3.5–3.9) analogues. Procurement for physicochemical profiling—including kinetic solubility, PAMPA permeability, and plasma protein binding—enables construction of structure–property relationship (SPR) models that guide the design of analogues with optimized absorption and distribution characteristics.

Quote Request

Request a Quote for N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.